1,4-Dibromo-2,3-butanediol
Overview
Description
1,4-Dibromo-2,3-butanediol is a chemical compound with the linear formula BrCH2CH(OH)CH(OH)CH2Br . It is a mixture of R,R and S,S isomers . It has been used in the preparation of diquaternary gemini surfactants .
Synthesis Analysis
The synthesis of 1,4-Dibromo-2,3-butanediol involves its reaction with aqueous alkaline sodium arsenite, yielding a mixture of DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis(arsonic acid) .Molecular Structure Analysis
The molecular formula of 1,4-Dibromo-2,3-butanediol is C4H8Br2O2 . It has an average mass of 247.913 Da and a monoisotopic mass of 245.889084 Da .Chemical Reactions Analysis
1,4-Dibromo-2,3-butanediol reacts with aqueous alkaline sodium arsenite to yield a mixture of DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis(arsonic acid) .Physical And Chemical Properties Analysis
1,4-Dibromo-2,3-butanediol has a density of 2.1±0.1 g/cm3, a boiling point of 365.3±42.0 °C at 760 mmHg, and a flash point of 174.7±27.9 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Preparation of Diquaternary Gemini Surfactants
- Scientific Field : Chemistry .
- Application Summary : 1,4-Dibromo-2,3-butanediol has been used in the preparation of diquaternary gemini surfactants .
Bio-based Production
- Scientific Field : Industrial Microbiology and Biotechnology .
- Application Summary : 1,4-butanediol (1,4-BDO) is an important building block in the chemical industry, which can be used to produce different products including tetrahydrofuran, γ-butyrolactone, polybutylene terephthalate, and polybutylene succinate. It has a broad application in pharmaceuticals, chemicals, materials, light industry and many other fields .
- Methods of Application : Several bio-based 2,3-BD production processes have been developed and their economic advantages over petro-based production process have been reported. In particular, many 2,3-BD-producing microorganisms including bacteria and yeast have been isolated and metabolically engineered for efficient production of 2,3-BD .
- Results or Outcomes : The construction of a demonstration plant that can annually produce around 300 tons of 2,3-BD is scheduled to be mechanically completed in Korea in 2019 .
Preparation of Arsonic Acids
- Scientific Field : Chemistry .
- Application Summary : 1,4-Dibromo-2,3-butanediol reacts with aqueous alkaline sodium arsenite to yield a mixture of DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis(arsonic acid) .
Preparation of Diquaternary Gemini Surfactants
Safety And Hazards
1,4-Dibromo-2,3-butanediol can cause skin irritation and serious eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Future Directions
There is a growing interest in sustainable bioproduction of 1,4-butanediol derivatives via microorganisms using recombinant strains, metabolic engineering, synthetic biology, enzyme engineering, bioinformatics, and artificial intelligence-guided algorithms . This shift is due to the remarkable capacity for producing bio-ethanol and potential environmental benefits .
properties
IUPAC Name |
1,4-dibromobutane-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWDQAHYPSENAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CBr)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861852 | |
Record name | 1,4-Dibromobutane-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2,3-butanediol | |
CAS RN |
14396-65-7, 15410-44-3 | |
Record name | 2,3-Butanediol, 1,4-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014396657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14396-65-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibromo-L-(+)-threitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241568 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dibromobutane-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dibromo-2,3-butanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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